3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that features a piperidine ring and an oxadiazole ring
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been studied for their anticancer activity . They have been found to induce apoptosis in cancer cells , suggesting that they may target proteins involved in apoptosis, such as caspases .
Mode of Action
1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells . This suggests that these compounds may interact with their targets, such as caspases, to trigger a cascade of biochemical reactions leading to programmed cell death .
Biochemical Pathways
Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These events include changes in cell morphology, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies .
Result of Action
1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells . This suggests that these compounds may lead to cell death in cancer cells, potentially making them useful in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the cyclization of piperidine-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride.
Oxadiazole Derivatives: Other oxadiazole compounds with different substituents on the oxadiazole ring also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDTHJHBTYISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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